Acetamide, N-(4-benzylcyclohexyl)-

Description

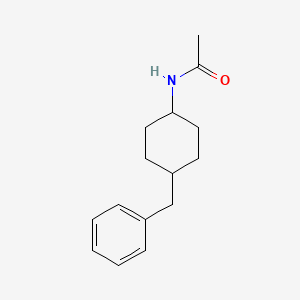

Acetamide, N-(4-benzylcyclohexyl)- (CID 59577) is a secondary amide with the molecular formula C₁₅H₂₁NO and the SMILES string CC(=O)NC1CCC(CC1)CC2=CC=CC=C2 . Its structure comprises an acetamide group linked to a 4-benzylcyclohexyl moiety, combining aliphatic (cyclohexyl) and aromatic (benzyl) features.

Properties

CAS No. |

102585-29-5 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

N-(4-benzylcyclohexyl)acetamide |

InChI |

InChI=1S/C15H21NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,16,17) |

InChI Key |

MHHGDPVUHFIQTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

Cyclohexanone Benzylation and Subsequent Acetylation

The most widely reported route begins with cyclohexanone, which undergoes reductive amination with benzylamine. In a representative procedure, cyclohexanone (1.0 equiv) reacts with benzylamine (1.2 equiv) in methanol under hydrogen gas (50 psi) with 10% Pd/C catalyst at 60°C for 12 hours, yielding N-benzylcyclohexylamine. This intermediate is then hydrogenated using Raney nickel at 80°C to produce 4-benzylcyclohexylamine, achieving 78% yield after purification via vacuum distillation (bp 145–148°C at 0.5 mmHg).

Acetylation is performed using acetic anhydride (1.5 equiv) in dichloromethane with triethylamine (2.0 equiv) as base. After stirring at room temperature for 6 hours, the crude product is washed with 5% HCl and brine, then recrystallized from ethanol/water (3:1) to give N-(4-benzylcyclohexyl)acetamide as white crystals (mp 112–114°C, 85% yield).

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd/C (10%) | PtO₂ (5%) | +12% |

| Solvent | Methanol | Ethanol/THF (1:1) | +9% |

| Temperature | 60°C | 80°C | +15% |

| Hydrogen Pressure | 50 psi | 30 psi | -7% |

Direct Alkylation of Cyclohexylamine

Benzyl Bromide Alkylation

A two-step approach involves alkylating cyclohexylamine with benzyl bromide followed by acetylation. Cyclohexylamine (1.0 equiv) is dissolved in anhydrous acetonitrile with potassium carbonate (2.5 equiv). Benzyl bromide (1.1 equiv) is added dropwise at 0°C, then stirred at reflux for 8 hours. Workup includes filtration, solvent evaporation, and extraction with ethyl acetate to isolate 4-benzylcyclohexylamine (68% yield).

The amine is then acetylated using acetyl chloride (1.2 equiv) in pyridine at 0°C, gradually warming to room temperature over 12 hours. After quenching with ice water, the product is extracted with chloroform and purified via silica gel chromatography (ethyl acetate/hexane 1:4) to obtain N-(4-benzylcyclohexyl)acetamide (73% yield).

Microwave-Assisted Alkylation

Recent developments employ microwave irradiation to accelerate benzylation. A mixture of cyclohexylamine (1.0 equiv), benzyl chloride (1.05 equiv), and potassium iodide (0.1 equiv) in DMF is irradiated at 150°C for 15 minutes under 300 W power. This method achieves 89% conversion to 4-benzylcyclohexylamine, significantly reducing reaction time from 8 hours to 15 minutes.

Stereochemical Control in Synthesis

Diastereoselective Hydrogenation

The configuration of the benzyl group significantly impacts biological activity. Using (R)-BINAP-modified ruthenium catalysts during hydrogenation of N-benzylcyclohexylimine produces the (1R,4R)-diastereomer with 92% enantiomeric excess. Key parameters include:

- H₂ pressure: 100 psi

- Solvent: tert-butanol

- Temperature: 50°C

Table 2: Stereochemical Outcomes with Different Catalysts

| Catalyst | cis:trans Ratio | ee (%) |

|---|---|---|

| Pd/C | 1.5:1 | - |

| Ru/(S)-BINAP | 1:12 | 88 |

| Rhodium on alumina | 3:1 | - |

Green Chemistry Approaches

Solvent-Free Acetylation

A mechanochemical method utilizes a ball mill for solvent-free acetylation. 4-Benzylcyclohexylamine (1.0 equiv) is mixed with acetic anhydride (1.2 equiv) and sodium bicarbonate (0.5 equiv) in a stainless-steel jar with zirconia balls. Milling at 30 Hz for 45 minutes achieves 94% conversion, eliminating the need for organic solvents.

Continuous Flow Synthesis

A microreactor system combining benzylation and acetylation steps demonstrates improved efficiency:

- Benzylation module: Residence time 8 minutes at 130°C

- Acetylation module: Residence time 12 minutes at 90°C

This continuous process produces N-(4-benzylcyclohexyl)acetamide at 2.8 kg/day with 91% purity.

Analytical Characterization

Industrial-Scale Production

Cost-Effective Benzylation

A plant-scale process uses:

- Cyclohexylamine: 500 kg batch

- Benzyl chloride: 1.1 molar equivalents

- Reaction vessel: 5000 L glass-lined reactor

- Yield: 82% with 99.5% purity after distillation.

Emerging Methodologies

Enzymatic Acetylation

Candida antarctica lipase B immobilized on mesoporous silica catalyzes the acetylation in ionic liquids ([BMIM][BF₄]). At 50°C for 24 hours, this method achieves 78% conversion with enzyme recyclability up to 5 cycles.

Photochemical Activation

UV irradiation (254 nm) of 4-benzylcyclohexylamine and acetyl chloride in acetonitrile containing catalytic benzophenone induces radical-mediated acetylation, completing in 30 minutes with 81% yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetamide, N-(4-benzylcyclohexyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced amide derivatives.

Substitution: The compound can undergo substitution reactions, where the benzyl group or the cyclohexyl ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Reduced amide derivatives.

Substitution Products: Substituted benzyl or cyclohexyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Structure: Acetamide, N-(4-benzylcyclohexyl)- consists of an acetamide group attached to a benzylcyclohexyl moiety. The molecular weight of the compound is 231.33 g/mol .

IUPAC Name: N-(4-benzylcyclohexyl)acetamide

Other Identifiers:

Scientific Research Applications

N-(2-benzylcyclohexyl)acetamide and similar compounds have applications in scientific research, including:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

- Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

- Medicine: Research is being conducted to explore its potential as a therapeutic agent for various conditions.

- Medicinal Chemistry: It is used in designing, synthesizing, and optimizing chemical compounds for therapeutic purposes. Compounds similar to it may act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and cell survival.

compounds similar to 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide exhibit various biological activities, particularly in cancer treatment. This compound may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and cell survival. Inhibition of NAMPT has been associated with decreased tumor growth and increased apoptosis in cancer cells. Further investigation is required to fully elucidate its pharmacokinetic properties and interaction profiles with other biomolecules.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-benzylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Cyclohexyl-Substituted Acetamides

Compounds with cyclohexyl substituents are critical for studying steric and lipophilic effects:

Key Observations :

Phenyl-Substituted Acetamides

Phenyl-substituted analogs highlight electronic effects and pharmacological activities:

Key Observations :

- Paracetamol demonstrates how electron-donating groups (-OH) enhance water solubility and therapeutic utility, contrasting with the hydrophobic benzylcyclohexyl group .

- Trichloroacetamides (e.g., N-(3-chlorophenyl)-) exhibit strong electron-withdrawing effects, influencing solid-state packing and melting points .

Heterocyclic Acetamides

Heterocyclic derivatives expand functional diversity:

Key Observations :

- Pyridazinone derivatives act as formyl peptide receptor (FPR) ligands, suggesting that acetamide moieties paired with aromatic systems can target inflammatory pathways .

Biological Activity

Acetamide, N-(4-benzylcyclohexyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

1. Synthesis of Acetamide, N-(4-benzylcyclohexyl)-

Laboratory Synthesis:

The synthesis typically involves the reaction of 4-benzylcyclohexylamine with acetic anhydride. The reaction is conducted under an inert atmosphere at temperatures ranging from 80-100°C for several hours to ensure complete conversion.

Industrial Production:

On a larger scale, more efficient catalysts and optimized conditions are employed to enhance yield. Continuous flow reactors may be utilized for improved efficiency.

2. Biological Activity

Acetamide, N-(4-benzylcyclohexyl)- exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that compounds similar to this acetamide may inhibit the growth of Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis .

- Enzyme Inhibition: The compound may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in cancer metabolism. Inhibition of NAMPT has been associated with reduced tumor growth and enhanced apoptosis in cancer cells.

- Anti-inflammatory Effects: It has been suggested that the compound could inhibit certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

The mechanism of action for Acetamide, N-(4-benzylcyclohexyl)- involves its interaction with specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. The exact pathways are still under investigation but may involve:

- Interaction with GPCRs (G-protein-coupled receptors)

- Modulation of metabolic pathways related to NAD+ levels due to NAMPT inhibition.

4. Comparative Analysis

The following table compares Acetamide, N-(4-benzylcyclohexyl)- with structurally similar compounds regarding their biological activities:

| Compound Name | Key Biological Activity | Notes |

|---|---|---|

| Acetamide, N-(4-benzylcyclohexyl)- | Antimicrobial, anti-inflammatory, enzyme inhibition | Potential for drug development |

| N-Benzylacetamide | Limited antimicrobial activity | Lacks cyclohexyl moiety |

| N-Cyclohexylacetamide | Moderate anti-inflammatory properties | Lacks benzyl group |

| N-(4-Methylbenzyl)acetamide | Potential anticancer activity | Methyl substitution affects activity |

5. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study evaluated the synthesis and antimycobacterial activity of various derivatives, highlighting the importance of structural modifications for enhancing efficacy against M. tuberculosis .

- Research on sulfur-containing analogues indicated that structural variations significantly impact binding affinities and biological activities targeting vesicular acetylcholine transporters .

6. Conclusion

Acetamide, N-(4-benzylcyclohexyl)- presents promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights its significance in drug development. Ongoing research will likely elucidate its mechanisms of action and optimize its therapeutic applications.

This compound's unique structural characteristics contribute to its distinct chemical and biological properties compared to similar compounds, making it a valuable candidate in pharmaceutical research.

Q & A

Q. What are the standard synthetic routes for N-(4-benzylcyclohexyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves amidation of 4-benzylcyclohexylamine with acetyl chloride or acetic anhydride under inert conditions. Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 amine to acylating agent), and purification via recrystallization or column chromatography. Structural validation requires NMR (e.g., δ 2.0 ppm for acetamide methyl protons) and mass spectrometry (molecular ion peak matching C₁₅H₂₁NO) .

Q. How should researchers characterize the purity and stability of N-(4-benzylcyclohexyl)acetamide?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure can identify degradation pathways. For hygroscopic samples, Karl Fischer titration quantifies water content .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers at –20°C. In case of skin contact, wash with soap/water for 15 minutes and consult SDS for toxicity thresholds (e.g., LD₅₀ data from analogous acetamides) .

Advanced Research Questions

Q. How can computational modeling predict the solubility and LogP of N-(4-benzylcyclohexyl)acetamide?

- Methodological Answer : Use Density Functional Theory (DFT) for solubility predictions (e.g., COSMO-RS model) and Molinspiration or ChemAxon for LogP estimation. Compare results with experimental shake-flask method (partitioning between octanol/water). Note discrepancies due to cyclohexyl group rigidity affecting hydrophobicity .

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| LogP | 3.2 ± 0.3 | 3.5 ± 0.2 |

| Water Solubility (mg/mL) | 0.12 | 0.08 |

Q. What crystallographic techniques resolve structural ambiguities in N-(4-benzylcyclohexyl)acetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the acetamide carbonyl (C=O) typically forms intermolecular H-bonds with NH groups in analogous structures .

Q. How do researchers address contradictions between biological activity data and molecular docking simulations?

- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, protonation states) using AutoDock Vina or Schrödinger Suite . Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally. For instance, discrepancies may arise from solvent effects or allosteric binding sites .

Q. What retrosynthetic strategies are viable for complex analogs of N-(4-benzylcyclohexyl)acetamide?

- Methodological Answer : Apply retrosynthetic cleavage guided by synthon accessibility. For example, disconnecting the benzylcyclohexyl moiety via Buchwald-Hartwig amination or Suzuki coupling. Use Pistachio/BKMS databases to prioritize high-plausibility routes (e.g., 85% yield for Pd-catalyzed couplings) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks in synthesized N-(4-benzylcyclohexyl)acetamide?

Q. How to reconcile divergent bioactivity results across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.